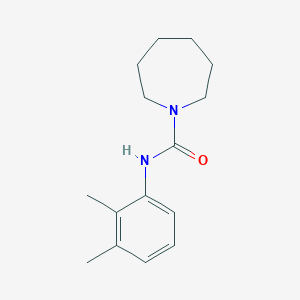

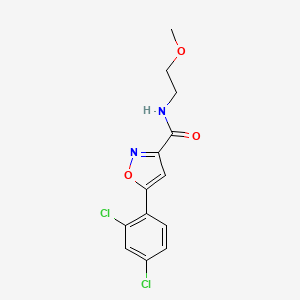

![molecular formula C17H15F2N3OS B4578750 5-[(2,4-difluorophenoxy)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4578750.png)

5-[(2,4-difluorophenoxy)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Overview

Description

Synthesis Analysis

The synthesis of triazole derivatives, similar to the compound of interest, often involves multistep reaction sequences. These sequences may include treatments with different reagents under specific conditions to achieve the desired triazole core. For instance, triazole compounds have been synthesized by reacting amino-triazole with aldehydes or by cyclization of dithiocarbazinate with hydrazine hydrate (Singh & Kandel, 2013). These methods highlight the versatility and adaptability of triazole synthesis strategies.

Molecular Structure Analysis

The molecular structure of triazole derivatives plays a crucial role in their chemical behavior and potential applications. X-ray diffraction and molecular modeling techniques have been employed to investigate structural and conformational features (Karayel & Özbey, 2008). These analyses provide insights into the stability, reactivity, and interaction capabilities of the compounds.

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, reflecting their rich chemical properties. For example, reactions with aryloxysulfonylisocyanates or halides have been reported, leading to a wide range of products with potential biological activities (Akremi, Beji, & Baklouti, 2011). These reactions underscore the chemical versatility of triazole compounds.

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. The solubility in different solvents and the formation of crystalline structures with specific space groups have been observed, indicating the influence of molecular structure on physical characteristics (Xu et al., 2006).

Chemical Properties Analysis

The chemical properties of triazole derivatives, including reactivity and stability, are significantly influenced by their molecular structure. Studies on the electronic characteristics and reactivity have revealed the importance of the triazole ring and substituents in determining the compounds' behavior in various chemical reactions (Odyntsova, 2016). The analysis of these properties is essential for understanding and predicting the compounds' behavior in different chemical environments.

Scientific Research Applications

Electrochemical Behavior and Redox Potential

The electrochemical behavior of triazole compounds, including those similar to 5-[(2,4-difluorophenoxy)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, has been studied in aqueous-alcoholic media. These compounds exhibit redox properties with irreversible oxidation peaks, which are diffusion-controlled. Such behavior indicates potential applications in electrochemical sensors and devices due to their electron transfer capabilities. The study also explores the effect of substituents on the electrochemical behavior, providing insights into the design of more efficient electrochemical systems (Fotouhi, Hajilari, & Heravi, 2002).

Antioxidant Properties

Thiazolo[3,2-b]-1,2,4-triazoles have shown protective effects against ethanol-induced oxidative stress in mouse brain and liver. This suggests that triazole derivatives, including 5-[(2,4-difluorophenoxy)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, could have potential applications in preventing or treating oxidative stress-related conditions. These compounds can ameliorate peroxidative injury, indicating their role in therapeutic applications for diseases where oxidative stress is a contributing factor (Aktay et al., 2005).

Dye-Sensitized Solar Cells (DSSCs)

A novel thiolate/disulfide organic-based electrolyte system, which includes triazole compounds, has been formulated for use in dye-sensitized solar cells (DSSCs). These compounds show excellent electrocatalytic activity towards the regeneration of different electrolytes, indicating their utility in enhancing the efficiency and stability of DSSCs. The study highlights the potential of triazole derivatives in renewable energy technologies, especially in solar energy conversion and storage (Hilmi et al., 2014).

Corrosion Inhibition

Triazole derivatives have been identified as efficient corrosion inhibitors for metals in acidic mediums. The molecular structure of these compounds, including the strategic placement of the thiophenyl group, contributes to their high inhibition efficiency. This implies that 5-[(2,4-difluorophenoxy)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol could serve as a potential corrosion inhibitor, offering protection for metals in industrial applications (Gece & Bilgiç, 2012).

Antimicrobial and Antifungal Activities

Triazole derivatives have shown significant antimicrobial and antifungal activities, suggesting their potential application in developing new antimicrobial agents. This includes the possibility of using 5-[(2,4-difluorophenoxy)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol as a basis for creating drugs to combat microbial infections and diseases caused by fungi (Almajan et al., 2010).

properties

IUPAC Name |

3-[(2,4-difluorophenoxy)methyl]-4-(2-phenylethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N3OS/c18-13-6-7-15(14(19)10-13)23-11-16-20-21-17(24)22(16)9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNYQJDPRPUIKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=NNC2=S)COC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

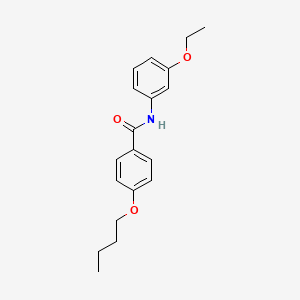

![3-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-4-methoxybenzamide](/img/structure/B4578682.png)

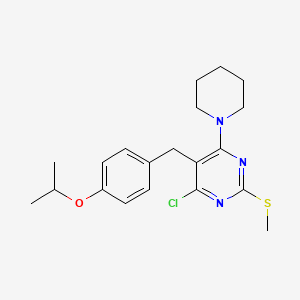

![ethyl 2-({[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4578687.png)

![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(4,6-dimethyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4578695.png)

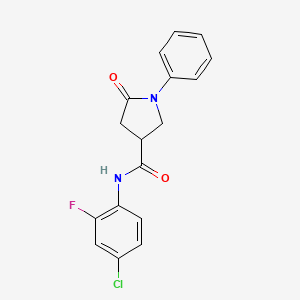

![1-[2-(4-fluorophenyl)ethyl]-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4578696.png)

![methyl 3-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4578702.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-fluorophenyl)acetamide](/img/structure/B4578717.png)

![N-[3-(dimethylamino)propyl]-N-(2-methoxybenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4578733.png)

![6,6'-methylenebis[2-(3-fluorophenyl)-4H-3,1-benzoxazin-4-one]](/img/structure/B4578769.png)

![N-(4-chlorobenzyl)-N'-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4578773.png)